molecular formula C17H15N5O3 B7709277 4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B7709277
M. Wt: 337.33 g/mol
InChI Key: HGYXYEVQQVBAIM-UHFFFAOYSA-N
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Description

4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a pyridine ring, a nitro group, and a pyrrolidine moiety

Preparation Methods

The synthesis of 4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions. The nitro group is introduced via nitration reactions, and the pyrrolidine ring is added through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

3-(3-nitro-4-pyrrolidin-1-ylphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-22(24)15-11-13(3-4-14(15)21-9-1-2-10-21)16-19-17(25-20-16)12-5-7-18-8-6-12/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYXYEVQQVBAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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